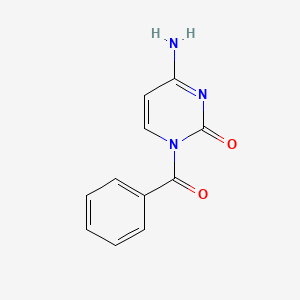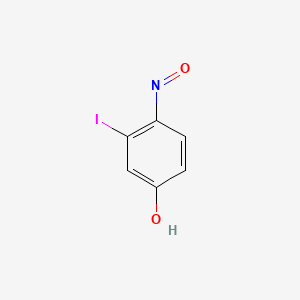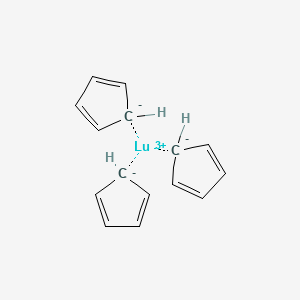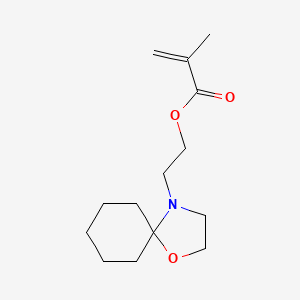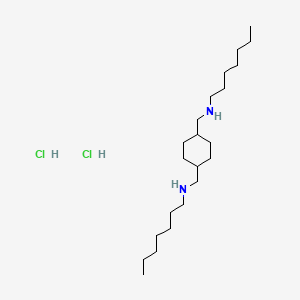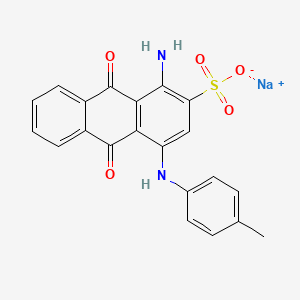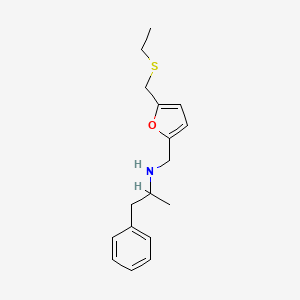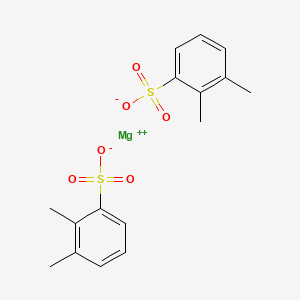
Magnesium;2,3-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2,3-dimethylbenzenesulfonate is a chemical compound that combines magnesium ions with 2,3-dimethylbenzenesulfonate ligands. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of magnesium, a vital element in many biological processes, and the sulfonate group, known for its solubility and reactivity, makes this compound particularly noteworthy.
Méthodes De Préparation
The synthesis of Magnesium;2,3-dimethylbenzenesulfonate typically involves the reaction of magnesium salts with 2,3-dimethylbenzenesulfonic acid. One common method is to dissolve magnesium chloride in water and then add 2,3-dimethylbenzenesulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired compound. Industrial production methods may involve more sophisticated techniques, such as the use of metal-organic frameworks (MOFs) to enhance yield and purity .
Analyse Des Réactions Chimiques
Magnesium;2,3-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group, depending on the reagents used.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. .
Applications De Recherche Scientifique
Magnesium;2,3-dimethylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in processes involving magnesium ions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a magnesium supplement and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes .
Mécanisme D'action
The mechanism of action of Magnesium;2,3-dimethylbenzenesulfonate involves the interaction of magnesium ions with biological molecules. Magnesium ions play a crucial role in stabilizing the structure of enzymes and other proteins, facilitating their catalytic activity. The sulfonate group enhances the solubility and bioavailability of the compound, allowing it to effectively deliver magnesium ions to target sites within the body. The molecular targets and pathways involved include ATP synthesis, DNA replication, and neurotransmitter release .
Comparaison Avec Des Composés Similaires
Magnesium;2,3-dimethylbenzenesulfonate can be compared with other magnesium compounds, such as magnesium sulfate and magnesium chloride. While magnesium sulfate is commonly used as a laxative and magnesium chloride as a supplement, this compound offers unique advantages in terms of solubility and reactivity. Similar compounds include:
Magnesium sulfate: Used in medical treatments and as a drying agent.
Magnesium chloride: Commonly used as a dietary supplement and in industrial applications.
Magnesium citrate: Known for its use as a laxative and in dietary supplements .
This compound stands out due to its specific chemical structure, which combines the beneficial properties of magnesium and sulfonate groups, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
36729-43-8 |
|---|---|
Formule moléculaire |
C16H18MgO6S2 |
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
magnesium;2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/2C8H10O3S.Mg/c2*1-6-4-3-5-8(7(6)2)12(9,10)11;/h2*3-5H,1-2H3,(H,9,10,11);/q;;+2/p-2 |
Clé InChI |
IVIWZHNSOAEJPV-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
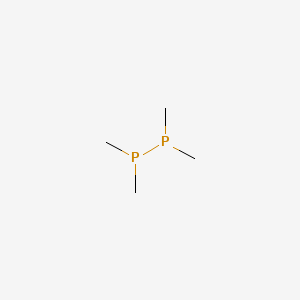
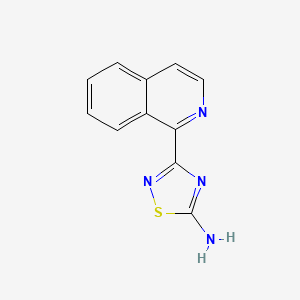
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)

